1-(Pyrimidin-2-YL)cyclopropan-1-amine
Overview
Description
“1-(Pyrimidin-2-YL)cyclopropan-1-amine” is a chemical compound with the molecular formula C7H9N3 . It is also known by other names such as “1-(PYRIMIDIN-2-YL)CYCLOPROPAN-1-AMINE” and "1-(PYRIMIDIN-2-YL)CYCLOPROPANAMINE" .
Synthesis Analysis
While specific synthesis methods for “1-(Pyrimidin-2-YL)cyclopropan-1-amine” were not found, there are general methods for the synthesis of pyrimidine derivatives. For instance, one method involves the use of α-aminoamidines as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .
Molecular Structure Analysis
The molecular structure of “1-(Pyrimidin-2-YL)cyclopropan-1-amine” consists of a cyclopropane ring attached to a pyrimidine ring via an amine group . The InChI code for this compound is “InChI=1S/C7H9N3/c8-7(2-3-7)6-9-4-1-5-10-6/h1,4-5H,2-3,8H2” and the canonical SMILES representation is "C1CC1(C2=NC=CC=N2)N" .
Physical And Chemical Properties Analysis
“1-(Pyrimidin-2-YL)cyclopropan-1-amine” has a molecular weight of 135.17 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 51.8 Ų and contains 10 heavy atoms .
Scientific Research Applications
- Anti-inflammatory Applications
- Field : Medical Chemistry
- Application Summary : Pyrimidines are known to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Future Directions
properties
IUPAC Name |
1-pyrimidin-2-ylcyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7(2-3-7)6-9-4-1-5-10-6/h1,4-5H,2-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSRDFSSNGPUIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-YL)cyclopropan-1-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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